molecular formula C14H16N2OS B4575283 (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide

Cat. No.: B4575283
M. Wt: 260.36 g/mol
InChI Key: RLZGDHAMHQNNAY-XFXZXTDPSA-N
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Description

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide is an organic compound with a complex structure that includes a butoxyphenyl group, a cyano group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoic acid. This intermediate is then treated with thioamide reagents under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-butoxyphenyl)acetonitrile: Shares the butoxyphenyl group but lacks the thioamide functionality.

    4-(4-butoxyphenyl)-4-oxobutanoic acid: Contains a similar aromatic structure but differs in the functional groups attached.

Uniqueness

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide is unique due to its combination of a cyano group and a thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-3-8-17-13-6-4-11(5-7-13)9-12(10-15)14(16)18/h4-7,9H,2-3,8H2,1H3,(H2,16,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGDHAMHQNNAY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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